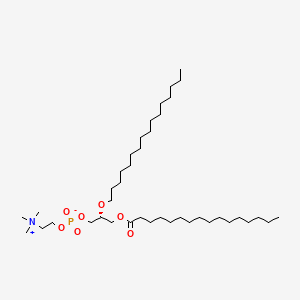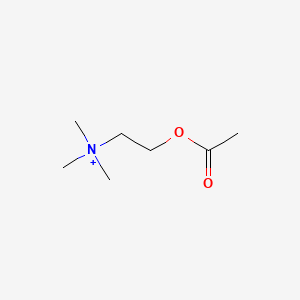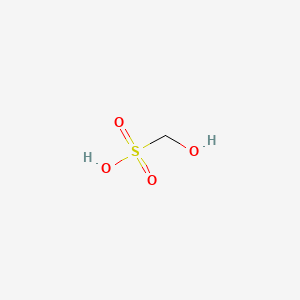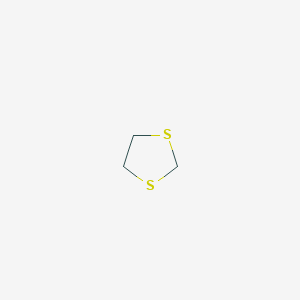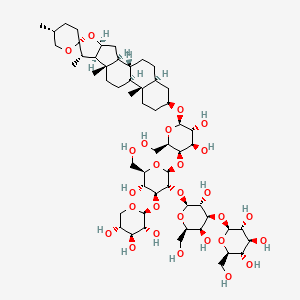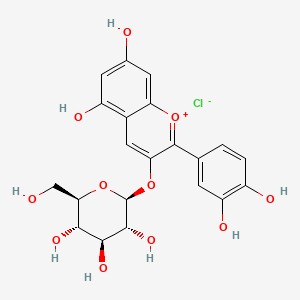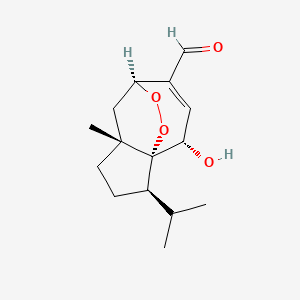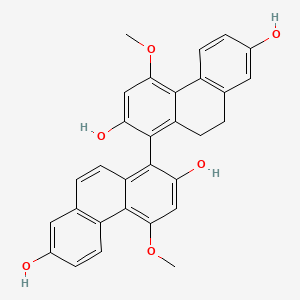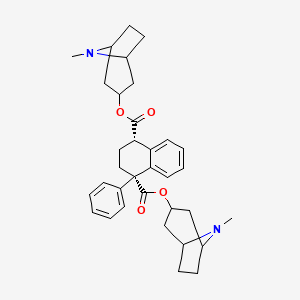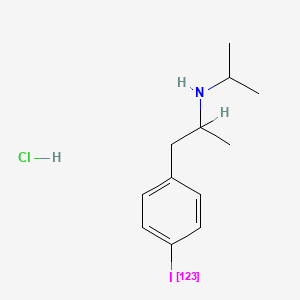
Arsenic(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic(3+), also known as arsenic trivalent or arsenic(III), is a chemical compound where arsenic is in the +3 oxidation state. It is commonly found in various inorganic and organic compounds, including arsenic trioxide (As2O3) and arsenic trichloride (AsCl3). Arsenic(3+) compounds are known for their toxicity and have been historically used in pesticides, herbicides, and as a wood preservative. Despite its toxicity, arsenic(3+) has significant applications in medicine and industry.
Synthetic Routes and Reaction Conditions:
-
Arsenic Trioxide (As2O3): This compound can be synthesized by roasting arsenic-containing ores such as arsenopyrite (FeAsS) in the presence of oxygen. The reaction is as follows: [ 2FeAsS + 5O2 \rightarrow Fe2O3 + 2As2O3 + 2SO2 ] The arsenic trioxide is then collected as a sublimate.
-
Arsenic Trichloride (AsCl3): This compound can be prepared by reacting arsenic trioxide with hydrochloric acid: [ As2O3 + 6HCl \rightarrow 2AsCl3 + 3H2O ]
Industrial Production Methods:
High-Purity Arsenic: The production of high-purity arsenic involves several steps, including the synthesis of arsenic-containing substances (e.g., AsCl3, As(OR)3, AsH3), followed by purification processes such as reduction or thermal decomposition to elemental arsenic, and final sublimation
Types of Reactions:
-
Oxidation: Arsenic(3+) can be oxidized to arsenic(5+) in the presence of oxidizing agents. For example: [ 2As^{3+} + 5H2O2 \rightarrow 2As^{5+} + 5H2O ]
-
Reduction: Arsenic(3+) can be reduced to elemental arsenic (As) using reducing agents such as hydrogen gas: [ 2AsCl3 + 3H2 \rightarrow 2As + 6HCl ]
-
Substitution: Arsenic(3+) can undergo substitution reactions with various ligands. For example, arsenic trichloride can react with water to form arsenous acid: [ AsCl3 + 3H2O \rightarrow H3AsO3 + 3HCl ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2), sulfur dioxide (SO2).
Substitution Reagents: Water (H2O), alcohols (ROH).
Major Products:
Oxidation: Arsenic pentoxide (As2O5).
Reduction: Elemental arsenic (As).
Substitution: Arsenous acid (H3AsO3).
Chemistry:
Catalysis: Arsenic(3+) compounds are used as catalysts in organic synthesis reactions.
Semiconductor Industry: High-purity arsenic is used in the production of gallium arsenide (GaAs) semiconductors.
Biology and Medicine:
Cancer Treatment: Arsenic trioxide (As2O3) is used in the treatment of acute promyelocytic leukemia (APL). .
Industry:
Wood Preservation: Arsenic(3+) compounds are used as wood preservatives to protect against insect and fungal attacks.
Glass Manufacturing: Arsenic trioxide is used in the production of special glass types.
Mécanisme D'action
Arsenic(3+) exerts its effects through various mechanisms, including:
Induction of Apoptosis: Arsenic trioxide induces apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspase pathways
Inhibition of Angiogenesis: Arsenic trioxide inhibits the formation of new blood vessels, which is crucial for tumor growth.
Targeting Molecular Pathways: Arsenic(3+) targets multiple molecular pathways, including the promyelocytic leukemia (PML) gene and retinoic acid receptor alpha (RARα) gene, leading to the differentiation and apoptosis of leukemia cells.
Comparaison Avec Des Composés Similaires
Phosphorus(3+): Like arsenic(3+), phosphorus(3+) compounds are also trivalent and exhibit similar chemical behavior. phosphorus compounds are generally less toxic.
Antimony(3+): Antimony(3+) compounds share similar chemical properties with arsenic(3+), but antimony is less commonly used in medical applications.
Uniqueness of Arsenic(3+):
Toxicity: Arsenic(3+) is highly toxic, which limits its use but also makes it effective in specific medical treatments such as cancer therapy.
Versatility: Arsenic(3+) compounds are versatile and find applications in various fields, from catalysis to medicine and industry.
Arsenic(3+) remains a compound of significant interest due to its unique properties and wide range of applications, despite its inherent toxicity.
Propriétés
Numéro CAS |
22541-54-4 |
|---|---|
Formule moléculaire |
As+3 |
Poids moléculaire |
74.92159 g/mol |
Nom IUPAC |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
Clé InChI |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As+3] |
SMILES canonique |
[As+3] |
melting_point |
> 615 °C |
| 22541-54-4 7440-38-2 |
|
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


